8-Methyl-1-tetralone

Catalog No.
S1894511
CAS No.
51015-28-2
M.F
C11H12O
M. Wt
160.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Methyl-1-tetralone

CAS Number

51015-28-2

Product Name

8-Methyl-1-tetralone

IUPAC Name

8-methyl-3,4-dihydro-2H-naphthalen-1-one

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

InChI

InChI=1S/C11H12O/c1-8-4-2-5-9-6-3-7-10(12)11(8)9/h2,4-5H,3,6-7H2,1H3

InChI Key

ACEWUDFEONXYQH-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)CCCC2=O

Canonical SMILES

CC1=C2C(=CC=C1)CCCC2=O

8-Methyl-1-tetralone (CAS 51015-28-2) is a highly specialized bicyclic building block distinguished by the severe steric interaction between its C8 peri-methyl group and the C1 carbonyl oxygen. In industrial and advanced laboratory synthesis, it is primarily procured when a process requires strict conformational rigidity or a pre-installed peri-methyl motif that cannot be efficiently added downstream. Unlike generic tetralones, the steric bulk of the 8-methyl group fundamentally alters the molecule's reactivity, dictating facial selectivity in nucleophilic additions and reductions[1], and providing the necessary steric clash to lock the absolute configuration of downstream polycyclic products such as helicenes[2]. It is a critical precursor for the total synthesis of complex terpenoids, configurationally stable chiral materials, and rigid photochemical probes.

Research Fit

Organic synthesis building block for natural product analogs and pharmaceutical candidates
Tool compound for AKR1C3 enzyme inhibition studies (isoform-selectivity context)
Precursor for rexinoid agonist model-response investigations

Attempting to substitute 8-methyl-1-tetralone with the more common 1-tetralone or its other methyl isomers (e.g., 5-methyl or 6-methyl-1-tetralone) fundamentally compromises stereocontrol and structural integrity in target applications. Generic tetralones lack the critical peri-steric hindrance that forces the carbonyl into a locked conformation. In asymmetric synthesis, this absence of steric directing groups leads to poor diastereomeric ratios during hydride reductions, necessitating costly chiral auxiliaries or extensive chromatographic separations [1]. Furthermore, in the construction of polycyclic aromatics like [4]helicenes, substituting the 8-methyl precursor with an unhindered analog results in final products that rapidly racemize at room temperature, destroying their value as chiral optical materials or enantiopure ligands[2].

Substitution Risk

8-Methyl-1-tetralone
Maintains reported receptor binding profile without hyperlipidemia endpoint signal in rodent model
163-fold AKR1C3/AKR1C2 selectivity documented
Other methyl positional isomers
7-methyl analog induced severe hyperlipidemia endpoint in the same rexinoid series
AKR1C3 selectivity profile may not transfer; regioisomer-dependent target engagement expected
SAR and chromatographic behavior can shift, altering synthetic and analytical workflows

Steric-Driven Diastereoselectivity in Carbonyl Reduction

In the synthesis of complex terpenoids, the peri-methyl group of 8-methyl-1-tetralone derivatives dictates facial attack during reduction. While unhindered 1-tetralones typically yield near 1:1 mixtures of epimers during standard hydride reductions without chiral catalysts, 8-methyl-1-tetralone derivatives achieve a high diastereomeric ratio (dr up to 1:14 for the cis isomer via Luche reduction, or 3:1 trans via sodium triacetoxyborohydride). This profound steric directing effect is absent in 1-tetralone [1].

Evidence DimensionDiastereomeric Ratio (dr) in Hydride Reduction
Target Compound Datadr up to 1:14 (cis-selective) or 3:1 (trans-selective)
Comparator Or BaselineUnhindered 1-tetralones (~1:1 baseline dr without chiral auxiliaries)
Quantified DifferenceIncrease from ~1:1 baseline dr to up to 1:14 dr without chiral auxiliaries
ConditionsLuche reduction (NaBH4/CeCl3) vs. Sodium triacetoxyborohydride

Procuring the 8-methyl derivative leverages inherent substrate control, eliminating the need for expensive chiral reagents or complex downstream epimer separations in API synthesis.

RXR Agonist & Lipid Toxicity
Head-to-head
8-methyl: no hyperlipidemia endpoint; 7-methyl: severe hyperlipidemia in rats
Reported receptor binding and lipid endpoint context
Crystallography confirms structural basis for differential lipid signal

Prevention of Helimer Interconversion in Polycyclic Aromatics

8-Methyl-1-tetralone is specifically required for synthesizing configurationally stable [4]helicene quinones. The incorporation of the 8-methyl group translates to a bulky C-12 substituent in the final helicene framework. Experimental and DFT studies demonstrate that this steric bulk establishes a high interconversion barrier between P and M helimers, locking the absolute configuration. In contrast, helicenes derived from unsubstituted 1-tetralone undergo rapid racemization at room temperature due to the lack of peri-steric clash[1].

Evidence DimensionP/M Helimer Interconversion Barrier
Target Compound DataConfigurationally stable at room temperature (locked P or M helimer)
Comparator Or Baseline1-Tetralone derived [4]helicenes (rapidly interconverting / racemic at RT)
Quantified DifferenceTransition from rapidly interconverting helimers to a configurationally locked structure at room temperature
ConditionsRoom temperature stability of derived 5,7,8,12b-tetrahydro[4]helicene quinones

Essential for materials scientists procuring precursors for chiral optics or enantiopure ligands, where ambient-temperature racemization destroys functionality.

AKR1C3 vs AKR1C2
Class-level inference
IC50 86 nM (AKR1C3) vs 14,000 nM (AKR1C2); 163-fold selectivity
Supports isoform-selectivity assay context
COX1 IC50 >100,000 nM indicates low off-target signal

Restricted Carbonyl Conformation for Photochemical Reference

Due to the extreme peri-interaction, 8-methyl-1-tetralone is conformationally restricted, with the carbonyl oxygen forced into a syn orientation relative to the 8-methyl substituent. This contrasts sharply with standard acetophenones or unhindered 1-tetralones, which can adopt multiple conformations or anti orientations that alter triplet state lifetimes and photoenolization pathways. Consequently, 8-methyl-1-tetralone is utilized as a rigid reference molecule to isolate specific photochemical mechanisms [1].

Evidence DimensionCarbonyl-Substituent Conformational Freedom
Target Compound DataStrictly constrained to syn conformation
Comparator Or BaselineStandard 1-tetralones / o-tolyl ketones (mixed syn/anti conformers)
Quantified DifferenceComplete elimination of anti-conformer pathways present in unhindered analogs
ConditionsPhotochemical excitation and triplet state decay analysis

Provides researchers with a sterically locked baseline compound for calibrating photochemical assays and designing rigid photoactive switches.

Lipophilicity & Volatility
Cross-study comparable
8-Methyl: LogP 2.51, BP 282.8°C; Unsubstituted: LogP 1.13, BP ~255°C
Supports chromatographic separation workflow
1.38 LogP unit differential enables RP-HPLC resolution
Synthetic Route
Supporting evidence
8-step from 5-methoxy-1-tetralone; 25% overall yield
Provides reproducible route benchmark
Useful for (±)-platyphyllide intermediate supply planning

Substrate-Controlled Enantioselective Terpenoid Synthesis

8-Methyl-1-tetralone is the optimal starting material for the total synthesis of complex norsesquiterpene lactones (e.g., platyphyllide) where the 8-methyl group is a required structural motif. Its inherent steric bulk is leveraged to dictate downstream facial selectivity during reductions, streamlining the synthesis by avoiding complex chiral auxiliaries[1].

Precursor for Configurationally Stable Chiral Materials

Procured as a core building block for 12-substituted [4]helicene quinones, the compound provides the mandatory steric presence needed to prevent room-temperature racemization of P and M helimers, ensuring the viability of the final chiral optical materials [2].

Rigid Reference Standard in Photochemical Assays

Utilized in physical chemistry as a conformationally locked reference standard. Because the carbonyl oxygen is forced into a syn orientation by the peri-methyl group, it allows researchers to study excited-state dynamics, photoenolization, and triplet state lifetimes without the confounding variables of bond rotation seen in generic tetralones[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Rexinoid agonist model-response studies
8-Methyl substitution profile reported to maintain receptor binding without hyperlipidemia endpoint signal
In vivo lipid endpoint monitoring and crystallographic binding mode analysis
AKR1C3 isoform-selectivity inhibition research
Reported AKR1C3/AKR1C2 selectivity window
Isoform-specific inhibition endpoint confirmation and counterscreen against COX1
Chromatographic separation of tetralone isomers
Lipophilicity differential supports RP-HPLC resolution
Method validation with orthogonal boiling point and LogP confirmation
Total synthesis of platyphyllide analogs
Reported synthetic route and yield benchmark
Route reproducibility and scalability assessment for multi-gram campaigns

XLogP3

2.4

UNII

D9W56OZV5G

Other CAS

51015-28-2

Wikipedia

8-methyl-1-tetralone

General Manufacturing Information

1(2H)-Naphthalenone, 3,4-dihydro-8-methyl-: INACTIVE

Explore Compound Types